molecular formula C17H16BrNO3 B5153422 propyl 3-[(2-bromobenzoyl)amino]benzoate

propyl 3-[(2-bromobenzoyl)amino]benzoate

Cat. No.: B5153422
M. Wt: 362.2 g/mol
InChI Key: MVZBBALQIHEQFB-UHFFFAOYSA-N
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Description

Propyl 3-[(2-bromobenzoyl)amino]benzoate is a synthetic benzoic acid derivative designed for research and development applications. This compound features an amide linkage that incorporates a 2-bromophenyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structure is derived from para-aminobenzoic acid (PABA), a well-established building block in the design of numerous bioactive molecules . PABA and its derivatives are recognized as privileged scaffolds in pharmaceutical research, with documented applications in the synthesis of compounds possessing antimicrobial, anticancer, and anti-Alzheimer's properties . As a PABA analog, this compound serves as a versatile precursor for the synthesis of more complex structures such as Schiff bases, amides, and other peptidomimetics, which are crucial for exploring new therapeutic agents . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, thereby expanding its utility in chemical synthesis. Researchers can leverage this compound in the development of novel chemical entities for high-throughput screening and biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

propyl 3-[(2-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-10-22-17(21)12-6-5-7-13(11-12)19-16(20)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZBBALQIHEQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[(2-bromobenzoyl)amino]benzoate typically involves the following steps:

  • Esterification: : The initial step involves the esterification of 3-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields propyl 3-aminobenzoate.

  • Acylation: : The next step is the acylation of propyl 3-aminobenzoate with 2-bromobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

The overall reaction can be summarized as follows:

3-aminobenzoic acid+propanolH2SO4propyl 3-aminobenzoate\text{3-aminobenzoic acid} + \text{propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{propyl 3-aminobenzoate} 3-aminobenzoic acid+propanolH2​SO4​​propyl 3-aminobenzoate

propyl 3-aminobenzoate+2-bromobenzoyl chloridepyridinepropyl 3-[(2-bromobenzoyl)amino]benzoate\text{propyl 3-aminobenzoate} + \text{2-bromobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{this compound} propyl 3-aminobenzoate+2-bromobenzoyl chloridepyridine​propyl 3-[(2-bromobenzoyl)amino]benzoate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors might be used to enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[(2-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the 2-bromobenzoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Reduction Reactions: : The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydrolysis: : The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives.

    Reduction: Propyl 3-[(2-bromobenzyl)amino]benzoate.

    Hydrolysis: 3-[(2-bromobenzoyl)amino]benzoic acid and propanol.

Scientific Research Applications

Propyl 3-[(2-bromobenzoyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

    Biological Studies: It may be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which propyl 3-[(2-bromobenzoyl)amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might act by inhibiting a particular enzyme or receptor. The bromobenzoyl group could interact with the active site of an enzyme, while the benzoate moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

3-(4-Chlorophenoxy)propyl Benzoate (3ai)
  • Structure: Features a 4-chlorophenoxy group attached to the propyl chain instead of the 2-bromobenzoylamino group.
  • Properties :
    • Lower molecular weight (C₁₇H₁₇ClO₃ , MW: 310.77 g/mol) compared to the target compound.
    • The electron-withdrawing chlorine substituent enhances polarity but reduces lipophilicity relative to bromine.
    • Synthesized with a 49% yield via column chromatography (DCM:MeOH, 50:1) .
Ethyl 3-((2-(2-Phenylethyl)Benzoyl)Amino)Benzoate
  • Structure : Ethyl ester with a 2-phenylethyl-substituted benzoyl group.
  • Properties: Ethyl ester chain reduces lipophilicity (logP) compared to the propyl ester in the target compound. The 2-phenylethyl group introduces steric bulk but lacks the halogen’s electronic effects. CAS: 304674-14-4; molecular weight: C₂₄H₂₃NO₃, MW: 381.45 g/mol .
Methyl 2-[(3-Chloropropanoyl)Amino]Benzoate
  • Structure: Methyl ester with a 3-chloropropanoyl substituent at the 2-position.
  • Properties: Shorter ester chain (methyl) decreases steric hindrance but increases polarity. Molecular weight: 241.67 g/mol (C₁₁H₁₂ClNO₃).

Ester Chain Length and Lipophilicity

  • Propyl vs. Ethyl/Methyl Esters: Propyl esters (e.g., target compound, 3ai, 3aj) generally exhibit higher lipophilicity than ethyl or methyl analogs, enhancing membrane permeability in biological systems. For example, 3-(4-formylphenoxy)propyl benzoate (3aj) has a molecular weight of 298.30 g/mol, while its methyl ester counterpart would be ~30–40 g/mol lighter .

Halogen Substituent Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability (compared to chlorine) strengthen halogen bonding, which can influence crystal packing (melting points) and receptor interactions. In methyl 2-[(3-chloropropanoyl)amino]benzoate, the chlorine atom contributes to a lower molecular weight (241.67 g/mol) and different electronic effects compared to bromine in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield (%) Reference
Propyl 3-[(2-bromobenzoyl)amino]benzoate C₁₇H₁₅BrNO₃ 362.21 2-Bromobenzoylamino N/A
3-(4-Chlorophenoxy)propyl benzoate (3ai) C₁₇H₁₇ClO₃ 310.77 4-Chlorophenoxy 49
Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate C₂₄H₂₃NO₃ 381.45 2-Phenylethylbenzoyl N/A
Methyl 2-[(3-chloropropanoyl)amino]benzoate C₁₁H₁₂ClNO₃ 241.67 3-Chloropropanoylamino N/A

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Steric Effect Halogen Bonding Potential Example Compound
2-Bromobenzoylamino Strongly withdrawing High High Target compound
4-Chlorophenoxy Moderately withdrawing Moderate Low 3ai
2-Phenylethylbenzoyl Neutral High None Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate
3-Chloropropanoylamino Withdrawing Low Moderate Methyl 2-[(3-chloropropanoyl)amino]benzoate

Q & A

Q. What are the common synthetic routes for propyl 3-[(2-bromobenzoyl)amino]benzoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 3-aminobenzoic acid with propanol under acidic conditions to form propyl 3-aminobenzoate.

Acylation : Introduce the 2-bromobenzoyl group via coupling reagents (e.g., DCC/DMAP) in anhydrous dichloromethane .
Intermediate characterization relies on FT-IR (e.g., carbonyl peaks at ~1712 cm⁻¹ for ester and ~1650 cm⁻¹ for amide) and ¹H NMR (e.g., propyl ester protons at δ 1.0–1.5 ppm and aromatic protons from the bromobenzoyl group at δ 7.3–8.1 ppm) .

Q. How is crystallographic data for this compound obtained, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined via SHELXL for small-molecule crystallography. Key metrics include R-factors (<5%) and Hirshfeld surface analysis to validate hydrogen bonding (e.g., N–H···O interactions) .

Advanced Research Questions

Q. What strategies optimize reaction yields in the acylation step, and how are byproducts minimized?

  • Methodological Answer :
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, reducing side reactions like hydrolysis.
  • Solvent Optimization : Anhydrous dichloromethane or THF minimizes ester degradation.
  • Purification : Flash chromatography (hexane/ethyl acetate gradient) isolates the target compound, with HPLC monitoring purity (>95%) .
    Data Table: Reaction Yield Under Different Conditions
SolventCatalystYield (%)Purity (%)
DCMDMAP7897
THFNone4585

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : QSAR models and molecular docking (e.g., AutoDock Vina) evaluate:
  • Lipophilicity : Calculated logP values (~3.2) suggest moderate membrane permeability.
  • Receptor Binding : Docking into enzyme active sites (e.g., COX-2) identifies potential hydrogen bonds between the amide group and Arg120/His90 residues .
    Data Table: Predicted ADME Properties
ParameterValue
logP3.2
Plasma Protein Binding89%
Metabolic Stability (t½)4.2 h

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 403.0524 for C₁₈H₁₇BrNO₃).
  • 2D NMR (COSY, HSQC) : Assigns coupling between the propyl chain and aromatic protons, distinguishing regioisomers .

Q. How does the 2-bromobenzoyl group influence biological activity compared to analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The bromine atom enhances electrophilicity, potentially increasing interactions with nucleophilic enzyme residues.
  • Comparative Studies : Replace bromine with Cl or NO₂ groups; assess IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase). Data shows Br analogs exhibit 2–3x higher potency due to enhanced van der Waals interactions .

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